REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1>C1COCC1>[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]([C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([O:9][CH3:10])[CH:3]=2)[OH:17])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 h and at 60° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of aqueous saturated ammonium chloride (NH4Cl) (30 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ether (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography with hexanes/EtOAc (10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(O)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |